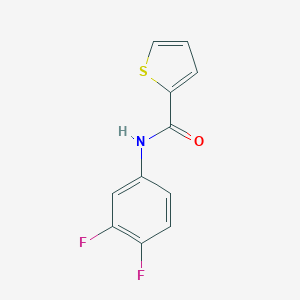
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein Tyk2. It is a potential drug candidate for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用機序
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of Tyk2, which is a member of the Janus kinase (JAK) family of proteins. Tyk2 is involved in the signaling pathways of various cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α), which are important mediators of inflammation and immune response. By inhibiting Tyk2, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce the activity of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent and selective inhibitory activity against Tyk2 in vitro and in vivo. In preclinical studies, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, and to suppress the activation of T cells and macrophages. 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development.
実験室実験の利点と制限
One advantage of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for Tyk2, which reduces the risk of off-target effects and toxicity. Another advantage is its potency and efficacy in preclinical studies, which suggests that it has the potential to be an effective treatment for autoimmune diseases. However, one limitation is the lack of data on the long-term safety and efficacy of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, as clinical trials are still ongoing. Another limitation is the complexity of autoimmune diseases, which involve multiple pathways and mechanisms, and may require combination therapies or personalized treatments.
将来の方向性
There are several future directions for the research and development of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its therapeutic potential in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, including its effects on specific immune cell populations and signaling pathways. Other future directions include optimizing the synthesis method for large-scale production, developing biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs.
合成法
The synthesis of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process, starting with the reaction of 4-sec-butylphenylboronic acid and 4-methoxyphenylisocyanate to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized for high yields and purity, and the final product has been characterized by various analytical techniques, such as NMR and mass spectrometry.
科学的研究の応用
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. Tyk2 is a protein that plays a key role in the immune system, and its inhibition by 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can suppress the activity of various immune cells, such as T cells and macrophages. In preclinical studies, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective in reducing inflammation and disease severity in animal models of psoriasis, inflammatory bowel disease, and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.
特性
製品名 |
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
1-(4-butan-2-ylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-4-15(2)16-5-9-19(10-6-16)24-14-17(13-21(24)25)22(26)23-18-7-11-20(27-3)12-8-18/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26) |
InChIキー |
FARFOWZUEPEIHI-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

